![molecular formula C19H13NO5 B2664978 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile CAS No. 843668-88-2](/img/structure/B2664978.png)

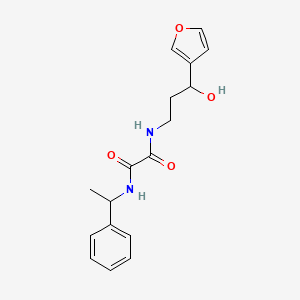

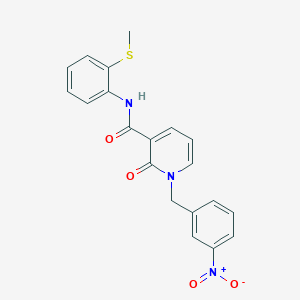

2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, which is a type of organic compound that is useful as immunomodulators .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized using 2,3-dihydroxybenzoic acid as the initial material. The process involved alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification . Another synthesis method involves a palladium-catalyzed highly enantioselective intramolecular O-arylation for the formation of important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols based on an asymmetric desymmetrization strategy .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, the crystal structure of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide, a compound with a similar structure, has been reported .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. A palladium-catalyzed highly enantioselective intramolecular O-arylation for the formation of important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols has been established based on an asymmetric desymmetrization strategy .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile”:

Antioxidant Activity in Dermatology

This compound has shown potential in reducing oxidative stress in human dermal papilla cells (hDPCs), which are crucial for hair follicle development and hair growth regulation. By mitigating hydrogen peroxide-induced apoptosis and restoring β-catenin expression, it helps protect hDPCs from oxidative damage, suggesting its use in preventing hair loss and promoting hair health .

Urease Inhibition in Biochemistry

The compound has been studied for its interaction with urease, an enzyme that catalyzes the hydrolysis of urea. Fluorescence spectroscopy studies have shown that it can effectively inhibit urease activity through a static quenching mechanism. This property is valuable in developing treatments for urease-related conditions, such as urinary tract infections and agricultural applications to control soil urea levels .

Herbicidal Activity in Agriculture

Research has indicated that derivatives of this compound exhibit significant herbicidal activity. These derivatives can serve as lead compounds for developing new herbicides, offering an alternative to traditional chemical herbicides and potentially reducing environmental impact .

Antimicrobial Properties in Microbiology

Novel derivatives of this compound have demonstrated antimicrobial activity against various bacterial strains. This makes it a promising candidate for developing new antibiotics, especially in the face of increasing antibiotic resistance .

Fluorescent Probes in Analytical Chemistry

The compound’s structure allows it to be used as a fluorescent probe in analytical chemistry. Its ability to interact with specific biomolecules and emit fluorescence upon binding makes it useful for detecting and quantifying biological substances in complex mixtures .

Pharmacological Applications in Drug Development

Due to its diverse biological activities, this compound is being explored for various pharmacological applications. Its potential roles include acting as an anti-inflammatory, anticancer, and neuroprotective agent. Ongoing research aims to elucidate its mechanisms of action and optimize its efficacy and safety for therapeutic use .

Cosmetic Applications

Given its antioxidant properties, the compound is also being investigated for use in cosmetic formulations. It can help protect skin cells from oxidative damage, potentially reducing signs of aging and improving skin health .

Environmental Applications

The compound’s ability to inhibit urease and its potential herbicidal activity suggest it could be used in environmental management. For example, it could help control nitrogen levels in agricultural soils, reducing the environmental impact of fertilizers and improving crop yields .

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for the study of similar compounds could involve further investigation into their synthesis, properties, and potential applications. For instance, the development of more efficient and enantioselective methods for the synthesis of these compounds could be a promising area of research . Additionally, further studies could explore their potential uses as immunomodulators or in other applications.

Propriétés

IUPAC Name |

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO5/c20-5-6-22-13-2-3-14-17(10-13)25-11-15(19(14)21)12-1-4-16-18(9-12)24-8-7-23-16/h1-4,9-11H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOPPQBEOPYJNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)OCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2664898.png)

![Diethyl 5-[2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2664902.png)

![Ethyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2664906.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2664910.png)

![1-[3-(Methoxymethyl)piperidin-1-yl]prop-2-yn-1-one](/img/structure/B2664917.png)

![N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide](/img/structure/B2664918.png)